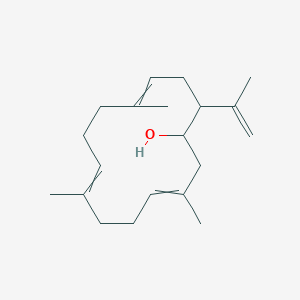
3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol is a complex organic compound belonging to the class of cembrane diterpenoids. These compounds are characterized by a cembrane skeleton, which includes an isopropyl group at C-1 and three symmetrically disposed methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol typically involves multiple steps, including cyclization and functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes .
Applications De Recherche Scientifique
3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context
Propriétés
Numéro CAS |
95772-53-5 |
|---|---|
Formule moléculaire |
C20H32O |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
3,7,11-trimethyl-14-prop-1-en-2-ylcyclotetradeca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C20H32O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h8,11-12,19-21H,1,6-7,9-10,13-14H2,2-5H3 |
Clé InChI |
HTWXQGABXITTNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(=CCC(C(CC(=CCC1)C)O)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
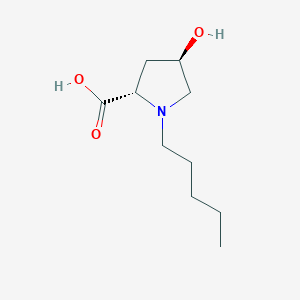
![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)
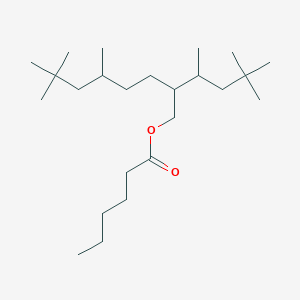
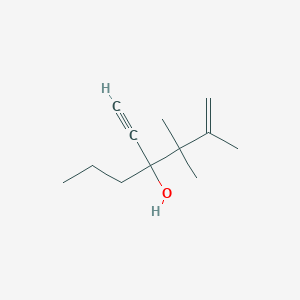
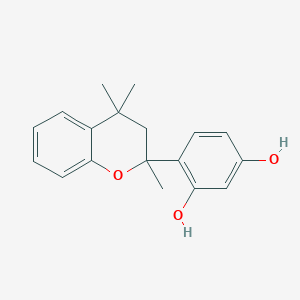
![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)
![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)


![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
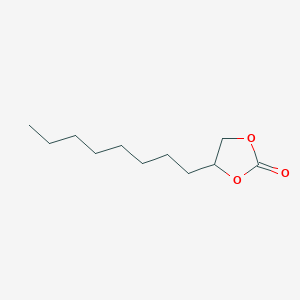
![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
